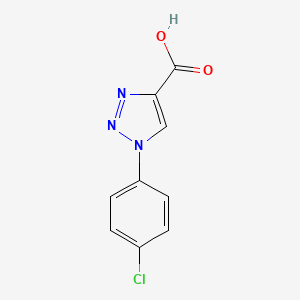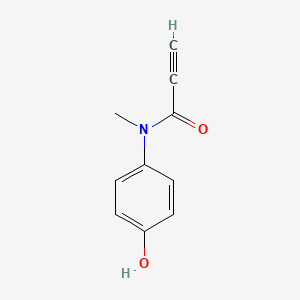
N-(4-ヒドロキシフェニル)-N-メチルプロプ-2-イナミド
説明
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methylprop-2-ynamide moiety
科学的研究の応用
フラビウイルスに対する抗ウイルス活性
4-HPR: は、さまざまなフラビウイルスに対して有望なin vitroおよびin vivo抗ウイルス活性を示しました 。4-HPRは確立された安全性記録を持っており、ウイルス感染に対する臨床使用の可能性のある候補となっています。特に、デングウイルスと戦うことができる血漿濃度を達成する際のこの化合物の有効性が注目されています。
がん治療
歴史的に、フェンレチニドは抗がん特性について研究されてきました。フェンレチニドはがん細胞のアポトーシスを誘導し、最小限の副作用と耐性の誘導なしに関連付けられています。 しかし、その溶解性の低さが有効性を制限してきたため、そのバイオアベイラビリティを高めるためのさまざまな薬物送達システムの探求が進められています .
バイオアベイラビリティの向上
フェンレチニドの溶解性の課題を克服するために、研究者は自己乳化脂質ベースの製剤を開発しました。これらの製剤は、4-HPRのin vivo曝露を増加させ、治療の可能性を高めることを目指しています。 薬物動態研究によると、これらの新しい製剤はバイオアベイラビリティを3倍以上向上させる可能性があります .
ジヒドロセラミドデサチュラーゼの阻害
4-HPRは、ジヒドロセラミドΔ4-デサチュラーゼ1(DEGS1)の酵素活性を阻害します 。DEGS1はセラミドの生合成に関与し、セラミドは細胞シグナル伝達とアポトーシスにおいて役割を果たすため、この作用は重要です。フェンレチニドはDEGS1を阻害することにより、細胞の増殖と死滅に関連する代謝経路に影響を与える可能性があります。
SARS-CoV-2膜融合の抑制
研究により、4-HPRは、重症急性呼吸器症候群コロナウイルス2(SARS-CoV-2)スパイクタンパク質によって媒介される膜融合を抑制することが示されています。この抑制は、膜流動性の低下によって起こり、これはウイルスが宿主細胞に侵入するための重要なステップです。 注目すべきことに、この効果はDEGS1阻害とは独立しています .
シトクロムP450代謝の阻害
4-HPRの曝露は、溶解性と初回通過腸管排泄の両方によって制限されています。ただし、シトクロムP450(CYP)代謝の阻害によって改善できます。 CYP酵素を標的とすることで、研究者はフェンレチニドの血漿濃度を潜在的に高めることができ、より低い用量でより効果的になります .
作用機序
Target of Action
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . The primary targets of Fenretinide are cancer cells .
Mode of Action
Fenretinide interacts with its targets (cancer cells) by causing ceramide, a wax-like substance, to build up in tumor cells . This buildup is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Biochemical Pathways
The biosynthesis of phenolic compounds present in foods, such as Fenretinide, involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .
Result of Action
The result of Fenretinide’s action is the inhibition of cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Action Environment
The action, efficacy, and stability of Fenretinide can be influenced by various environmental factors. For instance, Fenretinide and similar compounds can accumulate in the aquatic environment, posing potential risks to aquatic organisms . .
生化学分析
Biochemical Properties
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as dihydroceramide Δ4-desaturase 1 (DEGS1), where it acts as an inhibitor . This interaction leads to a decrease in the enzymatic activity of DEGS1, which is essential for the synthesis of ceramides. Additionally, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide interacts with proteins involved in cell signaling pathways, influencing their function and activity.
Cellular Effects
The effects of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can induce the production of reactive oxygen species (ROS) within cells, which in turn affects cell signaling and gene expression . These changes can lead to modifications in cellular metabolism, impacting processes such as energy production and cell growth.
Molecular Mechanism
At the molecular level, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as the inhibition of DEGS1 . This inhibition occurs through the binding of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide to the active site of the enzyme, preventing its normal function. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide have been observed to change over time. The stability and degradation of the compound play a significant role in its long-term effects on cellular function. Studies have shown that N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as DEGS1, influencing the synthesis of ceramides and other lipid molecules . These interactions can affect metabolic flux and the levels of metabolites within cells, leading to changes in cellular function and metabolism.
Transport and Distribution
The transport and distribution of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can influence its activity and function, affecting its overall efficacy in biochemical reactions.
Subcellular Localization
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is localized within specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity, as it allows N-(4-hydroxyphenyl)-N-methylprop-2-ynamide to interact with specific biomolecules and modulate their function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxyaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The alkyne moiety can be reduced to form corresponding alkenes or alkanes.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
特性
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJPONHMVWSTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1414734.png)
![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)
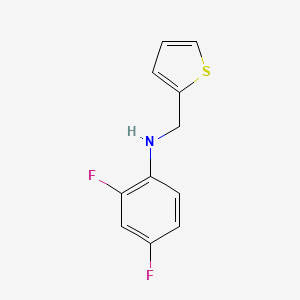

![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)

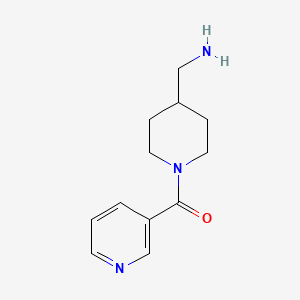
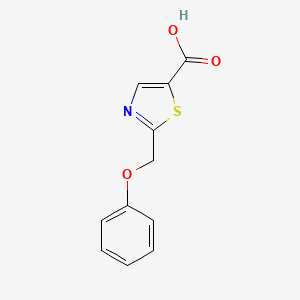

![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)
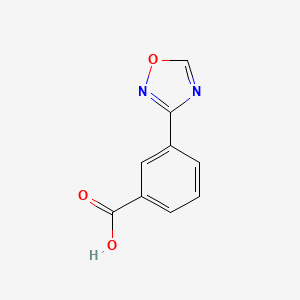
![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)
